2-[4-(acetylamino)phenoxy]-N-benzylacetamide
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Overview
Description
2-[4-(acetylamino)phenoxy]-N-benzylacetamide is an organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features an acetylamino group attached to a phenoxy ring, which is further connected to a benzylacetamide moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)phenoxy]-N-benzylacetamide typically involves the reaction of 4-(acetylamino)phenol with benzylamine in the presence of an appropriate acylating agent. One common method involves the use of acetic anhydride as the acylating agent, which facilitates the formation of the amide bond between the phenoxy and benzylacetamide groups. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)phenoxy]-N-benzylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)phenoxy]-N-benzylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. Additionally, it may interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate: This compound is structurally similar but contains an ethyl ester group instead of the benzylacetamide moiety.
N-(4-(2-(4-acetylamino-phenoxy)-4,5-dicyano-phenoxy)-phenyl)acetamide: This compound features additional cyano groups and a different substitution pattern on the phenoxy ring.
Uniqueness
2-[4-(acetylamino)phenoxy]-N-benzylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the acetylamino and benzylacetamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-(4-acetamidophenoxy)-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13(20)19-15-7-9-16(10-8-15)22-12-17(21)18-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHYLCCTQNVWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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